2-Bromo-4-methoxybenzonitrile
Overview
Description
2-Bromo-4-methoxybenzonitrile is a compound that is structurally related to various brominated and methoxy substituted benzonitriles. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the potential behavior and properties of 2-Bromo-4-methoxybenzonitrile. For instance, the synthesis of similar compounds involves multi-step reactions including bromination, oxyalkylation, and other functional group transformations . The presence of bromine and methoxy groups on the benzene ring can significantly influence the physical and chemical properties of these compounds, as well as their reactivity and potential applications in various fields, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of related brominated and methoxy substituted benzonitriles typically involves a sequence of reactions starting from simpler aromatic compounds. For example, 3-bromo-4
Scientific Research Applications
1. Nonlinear Optical Properties
The compound 5-Bromo-2-methoxybenzonitrile, a related chemical, has been explored for its nonlinear optical properties. Studies using Density Functional Theory (DFT) have revealed its potential in frequency doubling and Second Harmonic Generation (SHG) applications, indicating its utility in Nonlinear Optical (NLO) fields (A. Kumar & R. Raman, 2017).
2. Herbicide Resistance in Transgenic Plants
Research on a structurally similar compound, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), has contributed to developing herbicide resistance in transgenic plants. By introducing a specific bacterial nitrilase gene into plants, they can resist the herbicidal effects of bromoxynil, pointing towards applications in agricultural biotechnology (D. Stalker, K. Mcbride, & L. D. Malyj, 1988).
3. Synthesis of Biologically Active Compounds
The synthesis of various biologically active compounds involves intermediates like bromo-4-isobutyloxyphenyl carbothioamide, derived from 4-hydroxybenzonitrile. This process underlines the role of benzonitrile derivatives in creating pharmaceuticals and other biologically significant chemicals (Qinqin Wang et al., 2016).
4. Spectrofluorometric Characterization and Antibacterial Activity
The related compound 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) showcases potential in spectrofluorometric studies and antibacterial applications. This compound, synthesized from chalcone, exhibits significant antibacterial properties, indicating its potential in medical and scientific research (Salman A. Khan, 2017).
5. Halodeboronation Studies
In a study on halodeboronation, the transformation of aryl boronic acids was demonstrated, highlighting the synthesis of various benzonitrile derivatives. Such studies are essential in understanding chemical reactions and developing synthetic pathways for complex organic compounds (Ronald H. Szumigala et al., 2004).
Safety And Hazards
2-Bromo-4-methoxybenzonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2-bromo-4-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFNZTNQBIHNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459074 | |
Record name | 2-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxybenzonitrile | |
CAS RN |
140860-51-1 | |
Record name | 2-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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